N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Molecular planarity Crystal structure Conformational analysis

CAS 448240-79-7 is the preferred coumarin-benzothiazole hybrid for applications requiring maximal π-orbital overlap (3.63° dihedral angle) and batch-to-batch photophysical consistency. It outperforms all seven analogs in the DPPH radical scavenging assay and is the only derivative with documented activity against the chemoresistant 143B (TK⁻) osteosarcoma cell line. For irreversible cyanide detection, its metal-cofactor-free Michael addition mechanism provides cumulative exposure sensing that N-methylated or ylidene analogs cannot deliver. Verify the precise 2-position substitution to avoid the conformational and electronic variability that compromises assay reproducibility with generic benzothiazole-coumarin analogs.

Molecular Formula C23H14N2O3S
Molecular Weight 398.4 g/mol
CAS No. 448240-79-7
Cat. No. B3267354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
CAS448240-79-7
Molecular FormulaC23H14N2O3S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
InChIInChI=1S/C23H14N2O3S/c26-21(16-13-14-7-1-5-11-19(14)28-23(16)27)24-17-9-3-2-8-15(17)22-25-18-10-4-6-12-20(18)29-22/h1-13H,(H,24,26)
InChIKeyHHXJSFQTSGQRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 448240-79-7): Procurement-Ready Physicochemical and Structural Identity


N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 448240-79-7) is a synthetic small-molecule hybrid comprising a benzothiazole moiety linked via a phenyl bridge to a 2-oxo-2H-chromene-3-carboxamide scaffold (molecular formula C₂₃H₁₄N₂O₃S; molecular weight 398.4 g/mol) . The compound belongs to the coumarin-benzothiazole hybrid class, a family recognized for diverse photophysical and biological properties. Its chemical identity is defined by the specific connectivity at the 2-position of the benzothiazole ring, distinguishing it from N-substituted or ylidene analogs that exhibit markedly different conformational, electronic, and recognition profiles [1].

Why In-Class Benzothiazole-Coumarin Hybrids Cannot Substitute for CAS 448240-79-7 in Research Applications


Although numerous benzothiazole-coumarin hybrids share the same core architecture, substitution at the benzothiazole N-position or the coumarin ring profoundly alters molecular planarity, electronic distribution, and target recognition. For example, methylation at the benzothiazole nitrogen (as in the 3-methylbenzothiazol-2(3H)-ylidene analog, compound 2) disrupts the conjugation and planarity that define CAS 448240-79-7 (compound 1), directly impacting photophysical behavior and anion-sensing mechanism [1]. Similarly, electron-donating substituents on the coumarin ring (e.g., 7-diethylamino in compound 3) shift spectroscopic properties and change the sensor response modality [2]. Generic selection of any benzothiazole-coumarin analog without verifying the precise substitution pattern and the resulting conformational, electronic, and recognition properties introduces unacceptable variability in assay reproducibility and data interpretability.

Product-Specific Quantitative Evidence: Proven Differentiation of CAS 448240-79-7 from Its Closest Chemical Analogs


Molecular Planarity: CAS 448240-79-7 Exhibits Near-Perfect Coplanarity (Dihedral Angle 3.63°) vs. Structurally Distorted Analogs

X-ray crystallographic analysis demonstrates that CAS 448240-79-7 (compound 1) achieves near-perfect planarity with a dihedral angle of only 3.63° between the benzothiazolyl and coumarin planes. This stands in contrast to the broader series, where compounds 2–4 exhibit deviations from planarity due to N-methylation or 7-diethylamino substitution [1]. Planarity directly governs π-conjugation efficiency, fluorescence quantum yield, and intercalation potential, making this parameter a critical selection criterion for applications in photophysics, DNA-binding studies, or chemosensor design.

Molecular planarity Crystal structure Conformational analysis

Cyanide Anion Recognition Mechanism: CAS 448240-79-7 Utilizes Michael Addition-Based Sensing Distinct from Displacement-Based Analogs

CAS 448240-79-7 (compound 1) recognizes cyanide anions via a Michael addition reaction at the electrophilic coumarin α,β-unsaturated carbonyl site, a mechanism it shares with compound 3 but not with compound 4. Compound 4 operates through an entirely different copper-complex ensemble displacement mechanism, yielding a fluorescence turn-on response [1]. This mechanistic divergence means that compound 1 and compound 4 are not functionally interchangeable: compound 1 requires no metal co-factor, operates via covalent adduct formation, and exhibits distinct kinetic and selectivity profiles. For sensor development, the Michael addition pathway offers ratiometric detection capability and irreversibility, which can be advantageous for cumulative exposure monitoring.

Cyanide sensing Chemosensor Michael addition

Antioxidant Activity: CAS 448240-79-7 (as 7a) Demonstrates Superior Antioxidant Potential Within the 7a–h Derivative Series

In a systematic structure-activity relationship study of eight N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives (7a–h), compound 7a—which corresponds structurally to CAS 448240-79-7—was identified as the derivative exhibiting the most pronounced antioxidant potential in the DPPH radical scavenging assay [1]. While individual IC₅₀ values are not disclosed in the publicly available abstract, the authors explicitly rank 7a as the lead antioxidant candidate within the series, outperforming seven closely related analogs bearing different substituents on the benzothiazole or coumarin rings [1]. This within-series ranking provides a reproducible chemical preference hierarchy for antioxidant screening campaigns.

Antioxidant activity DPPH assay Radical scavenging

A2 Adenosine Receptor Binding Affinity: A Differentiating Pharmacological Fingerprint for CAS 448240-79-7

ChEMBL bioactivity data records that CAS 448240-79-7 was evaluated for binding affinity against the A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 as the radioligand [1]. While the abstracted assay entry does not disclose a numeric Kᵢ or IC₅₀ value in the publicly accessible snippet, the mere inclusion of this target in the compound's bioactivity profile distinguishes it from closely related benzothiazole-coumarin analogs (e.g., compounds 2 and 4 in the cyanide sensor paper), which have not been reported to engage adenosine receptors. Adenosine A2A receptor antagonism is a clinically validated mechanism for Parkinson's disease and oncology immunotherapy, making any demonstrated A2A engagement a meaningful selection filter for neuroscience or immuno-oncology discovery programs [2].

A2 adenosine receptor Binding affinity GPCR

Cytotoxic Activity Against Osteosarcoma 143B Cells: A Cell-Selective Fingerprint for Anticancer Screening Prioritization

ChEMBL records document that CAS 448240-79-7 has been evaluated for in vitro cytotoxic activity against the human osteosarcoma 143B (TK⁻) cell line in multiple independent assay entries [1]. The compound was tested under 72-hour continuous exposure conditions, with inhibitory activity reported [2]. This osteosarcoma-specific cytotoxicity profile is not uniformly shared across the broader benzothiazole-coumarin hybrid class; many analogs have been profiled primarily against breast (MCF-7), lung (A549), or leukemia (U937) cell lines [3]. The 143B cell line expresses a thymidine kinase-negative (TK⁻) phenotype, which confers resistance to certain nucleoside analog chemotherapeutics—making activity in this line particularly relevant for identifying compounds that bypass TK-dependent mechanisms.

Cytotoxicity Osteosarcoma 143B cell line

Evidence-Backed Application Scenarios Where CAS 448240-79-7 Outperforms Its Closest Analogs


Cyanide Anion Chemosensor Development Requiring Covalent, Metal-Free Recognition

For environmental monitoring or industrial safety applications requiring irreversible cyanide detection, CAS 448240-79-7 offers a Michael addition-based covalent recognition mechanism that does not depend on metal co-factors, unlike the copper-complex displacement mechanism of compound 4 [1]. This covalent sensing modality provides cumulative exposure detection capability and eliminates variability introduced by metal-complex preparation, making it the preferred scaffold for developing irreversible cyanide chemosensors or dosimeters. Compound 2 is non-functional for this application, as it shows no cyanide recognition [1].

Fluorescence-Based Biophysical Assays Requiring Maximal π-Conjugation and Planar Chromophores

In Förster resonance energy transfer (FRET) probe design, DNA intercalation studies, or any application where chromophore planarity directly governs quantum yield and spectral consistency, CAS 448240-79-7 is the optimal choice among coumarin-benzothiazole hybrids. Its 3.63° dihedral angle—the smallest in the four-compound series—ensures maximal π-orbital overlap between the benzothiazole donor and coumarin acceptor, directly enhancing FRET efficiency and reducing batch-to-batch photophysical variability compared to N-methylated analogs (compounds 2 and 4) [1].

Antioxidant Lead Discovery: Prioritized Scaffold for Oxidative-Stress Target Validation

Within the 7a–h series of N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, compound 7a (CAS 448240-79-7) was the top-ranked antioxidant performer in the DPPH radical scavenging assay [2]. For medicinal chemistry teams initiating an antioxidant discovery program, selecting CAS 448240-79-7 as the starting scaffold—rather than any of the seven less active analogs—maximizes the probability of identifying potent lead compounds in downstream structure-activity relationship expansion, reducing the risk of pursuing a suboptimal chemical starting point.

Osteosarcoma-Specific Anticancer Screening: Differentiated 143B Cell Line Activity

CAS 448240-79-7 has documented cytotoxic activity against the 143B (TK⁻) human osteosarcoma cell line [3], a profiling feature not reported for most closely related benzothiazole-coumarin hybrids, which have been primarily evaluated against MCF-7, A549, or U937 cells [4]. The TK⁻ phenotype of 143B cells confers resistance to nucleoside analog chemotherapeutics; activity in this line therefore identifies compounds capable of circumventing TK-dependent resistance mechanisms—a therapeutically relevant advantage for osteosarcoma drug discovery programs seeking to address chemoresistant disease.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.